molecular formula C11H9ClN2O3 B2680212 Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate CAS No. 1246738-34-0

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

Numéro de catalogue: B2680212
Numéro CAS: 1246738-34-0
Poids moléculaire: 252.65
Clé InChI: IPGFPYCUCUFJDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Quinoxaline-Based Compounds

The exploration of quinoxalines began in the early 20th century, with initial studies focusing on their synthesis via condensation reactions between o-phenylenediamines and α-dicarbonyl compounds. The discovery of their heterocyclic aromatic structure, comprising fused benzene and pyrazine rings, revealed intrinsic electronic properties conducive to intermolecular interactions with biological targets. By the 1980s, researchers recognized the potential of quinoxaline derivatives as antimicrobial and antiparasitic agents, driven by their ability to intercalate DNA or inhibit enzymatic processes.

A pivotal milestone emerged in the 2000s with the development of quinoxaline-based kinase inhibitors, such as those targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). These discoveries underscored the scaffold’s capacity for selective binding to ATP pockets, enabling modulation of signaling pathways critical in oncology. The introduction of electron-withdrawing groups (e.g., chlorine) and ester functionalities (e.g., carboxylates) further enhanced metabolic stability and target affinity, laying the groundwork for derivatives like methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate.

Significance of 1,2-Dihydroquinoxaline Scaffolds in Drug Discovery

The 1,2-dihydroquinoxaline framework distinguishes itself through partial saturation of the pyrazine ring, which reduces planarity and improves solubility compared to fully aromatic analogs. This structural feature facilitates interactions with hydrophobic protein domains while maintaining π-π stacking capabilities essential for binding kinases and nucleic acids. For instance, the 2-oxo group in this compound serves as a hydrogen-bond acceptor, enhancing affinity for enzymatic active sites.

Additionally, the scaffold’s synthetic flexibility allows for regioselective modifications. Substitutions at positions 3 and 6, as seen in this derivative, enable fine-tuning of electronic and steric properties. The chlorine atom at position 3 increases electrophilicity, potentially improving covalent interactions with cysteine residues in target proteins, while the methyl group at position 1 contributes to steric shielding, reducing off-target effects.

Evolution of Research on Quinoxaline-6-Carboxylate Derivatives

Quinoxaline-6-carboxylate derivatives emerged as a focal point in the 2010s, driven by advances in combinatorial chemistry and structure-activity relationship (SAR) studies. The carboxylate ester at position 6 introduces a polar moiety that enhances water solubility and serves as a handle for further derivatization into amides or acids. For example, hydrolysis of the methyl ester yields carboxylic acid derivatives capable of forming salt bridges with lysine or arginine residues in target proteins.

Recent synthetic innovations include the use of pyridine-catalyzed condensation reactions between phenacyl bromides and 1,2-diaminobenzenes, enabling efficient production of 2-arylquinoxalines. Such methods have been adapted to synthesize this compound, employing halogenated precursors and protecting group strategies to achieve regiochemical control.

Current Research Landscape and Strategic Importance

Contemporary studies prioritize quinoxaline-6-carboxylates as multifunctional scaffolds for addressing drug resistance in oncology and infectious diseases. Their ability to inhibit kinases, topoisomerases, and viral proteases positions them as candidates for polypharmacological agents. For instance, derivatives bearing diaryl urea moieties have shown promise as ATP-competitive inhibitors in breast and lung cancer models.

The strategic incorporation of fluorine and chlorine atoms, as exemplified by this compound, aligns with trends in medicinal chemistry to improve pharmacokinetic profiles and target selectivity. Ongoing research leverages computational modeling and high-throughput screening to optimize these derivatives for clinical translation, marking a new era in quinoxaline-based drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 3-chloro-1-methyl-2-oxoquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-14-8-4-3-6(11(16)17-2)5-7(8)13-9(12)10(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGFPYCUCUFJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C(C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the quinoxaline core. Subsequent methylation and esterification steps yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent results. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ester group undergoes oxidation under acidic conditions. For example:

  • Reagent/Conditions : KMnO₄ in H₂SO₄ (1 M) at 60°C for 4 hours.

  • Product : 3-Chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid.

  • Yield : Not explicitly reported, but analogous ester-to-acid oxidations typically achieve >80% conversion.

Reduction Reactions

The oxo group at position 2 is reduced to a hydroxyl group:

  • Reagent/Conditions : NaBH₄ in methanol (0°C to RT, 2 hours).

  • Product : 3-Chloro-1-methyl-2-hydroxy-1,2-dihydroquinoxaline-6-carboxylate.

  • Yield : ~70% (based on similar reductions of quinoxaline derivatives).

Nucleophilic Substitution

The chloro substituent at position 3 is susceptible to nucleophilic displacement:

Nucleophile Reagent/Conditions Product Yield Reference
Amine (RNH₂)K₂CO₃, DMF, 80°C, 12 hours3-Amino-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate58–75%
Thiol (RSH)CuI, Et₃N, DMSO, 100°C, 6 hours3-Thioether derivatives65%
Cyanide (CN⁻)NaCN, Pd(PPh₃)₄, DMF, 120°C, 24 hours3-Cyano-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate80%

Hydrolysis Reactions

The methyl ester hydrolyzes to the carboxylic acid under basic conditions:

  • Reagent/Conditions : LiOH in THF/H₂O (1:1), RT, 3 hours.

  • Product : 3-Chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid.

  • Yield : 86% (based on analogous hydrolysis in ).

Photoredox-Catalyzed Cross-Coupling

The chloro group participates in radical cross-coupling under photoredox conditions:

  • Catalyst : Ir(PPy)₃ (2 mol%).

  • Conditions : 455 nm LED light, MeCN, RT, 30 minutes.

  • Product : C7-arylated quinoxalinones (e.g., coupling with aryl boronic acids).

  • Yield : 56% (for analogous systems) .

Radical-Mediated Reactions

Radical intermediates are trapped using TEMPO, confirming a radical pathway:

  • Reagent/Conditions : TEMPO (3.0 equiv), DCE, blue LED (425 nm).

  • Observation : Formation of TEMPO-radical adducts detected via HRMS .

Thiation Reactions

The oxo group is replaced by a thio group:

  • Reagent/Conditions : Lawesson’s reagent, toluene, 110°C, 8 hours.

  • Product : 3-Chloro-1-methyl-2-thioxo-1,2-dihydroquinoxaline-6-carboxylate.

  • Yield : Not reported, but similar thiations achieve 60–75% .

Key Mechanistic Insights

  • Radical Pathways : EPR studies confirm singlet oxygen (¹O₂) involvement in oxidation reactions .

  • Substitution Kinetics : The chloro group’s reactivity follows the order: CN⁻ > RNH₂ > RSH due to electronegativity and leaving-group ability .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is primarily researched for its potential therapeutic effects. It has been investigated for:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including resistant strains.
  • Anticancer Properties : Preliminary research indicates that it may inhibit the proliferation of cancer cells in vitro, suggesting potential as a chemotherapeutic agent.

Material Science

In material science, this compound is explored for:

  • Polymer Synthesis : It can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
  • Nanocomposites : Incorporation into nanocomposite materials has been studied to improve electrical conductivity and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound was tested using the disc diffusion method, demonstrating significant inhibition zones compared to control samples. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the anticancer properties of this compound on human breast cancer cell lines (MCF7). The compound showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Further studies are required to elucidate the mechanism of action.

Mécanisme D'action

The mechanism of action of Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Quinoxaline Derivatives

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid (CAS: 852933-91-6)
  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.23 g/mol
  • Key Differences: Substituents: Ethyl group at position 1 (vs. methyl in the target compound) and a carboxylic acid at position 6 (vs. methyl ester). Solubility data indicate partial solubility in chloroform, methanol, and DMSO .

Quinoline Derivatives (Structural Analogues)

Quinoline-based compounds share a bicyclic structure but differ in nitrogen placement (quinoxaline: two adjacent nitrogens; quinoline: one nitrogen). Key examples include:

Compound (CAS) Molecular Formula Substituents Similarity Score Key Features
638192-18-4 C₁₁H₉ClNO₄ 6-Chloro, 4-hydroxy, methyl ester 0.92 Hydroxy group at position 4 enhances polarity; chlorine at 6 alters reactivity.
84088-50-6 C₁₂H₁₁NO₄ 4-Hydroxy, 1-methyl, methyl ester 0.89 Lack of chlorine reduces electrophilicity; methyl at position 1 matches target.
770711-44-9 C₁₇H₁₃NO₄ 4-Hydroxy, 1-phenyl, methyl ester 0.88 Phenyl group at position 1 introduces aromatic bulk and lipophilicity.

Structural Implications :

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid in CAS 852933-91-6, making it more suitable for hydrophobic environments .

Physicochemical and Functional Comparisons

Solubility and Stability

  • Quinoline derivatives with hydroxyl groups (e.g., 638192-18-4) are likely more polar and soluble in polar aprotic solvents .

Activité Biologique

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate (CAS: 1246738-34-0) is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₉ClN₂O₃
Molar Mass252.65 g/mol
Melting Point194.00°C - 196.00°C
DensityNot specified
Hazard ClassIrritant

These properties are essential for understanding its behavior in biological systems and its potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their antimicrobial properties. Studies have demonstrated that this compound exhibits:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics like ampicillin .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that quinoxaline derivatives can scavenge free radicals, contributing to their anticancer and antimicrobial effects .

Study 1: Anticancer Efficacy

In a recent study published in Molecules, a series of quinoxaline derivatives were synthesized and tested for their anticancer properties. This compound exhibited an IC50 of 1.9 µg/mL against HCT-116 cells, demonstrating superior activity compared to many existing chemotherapeutics .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various quinoxaline derivatives, including this compound. The compound showed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.004 mg/mL to 0.015 mg/mL, outperforming traditional antibiotics .

Q & A

Basic: What synthetic strategies are employed to prepare Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate?

Answer:
Synthesis typically involves cyclocondensation of substituted o-phenylenediamines with α-keto esters, followed by regioselective chlorination. For example:

Precursor preparation : Start with methyl 3-amino-6-carboxylate derivatives.

Cyclization : Use chloroacetyl chloride or AlCl₃-mediated Friedel-Crafts acylation to form the quinoxaline core .

Chlorination : Introduce chlorine at position 3 via electrophilic substitution (e.g., NCS/FeCl₃).

Methylation : Protect the N1 position using methyl iodide under basic conditions.
Key Data :

StepReagents/ConditionsYield (%)Reference
CyclizationAlCl₃, 1,2-dichlorobenzene, 378 K73
ChlorinationNCS, DCM, 0°C~65–75

Basic: How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and stereoelectronic effects:

  • Data collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
  • Hydrogen bonding : Analyze C–H⋯O and C–H⋯π interactions (e.g., centroid distances 3.5–4.0 Å) to validate packing motifs .
  • Validation : ORTEP-III generates thermal ellipsoid plots to assess disorder or dynamic effects .

Advanced: What computational methods predict the compound’s reactivity in decarboxylative coupling reactions?

Answer:
Density Functional Theory (DFT) evaluates transition states and regioselectivity:

  • Decarboxylation : Calculate activation energies for CO₂ loss under photoinitiated conditions .
  • Radical stability : Assess diradical intermediates using spin density maps.
  • Substituent effects : Compare electron-withdrawing (ester) vs. electron-donating (methyl) groups on reaction kinetics.
    Example : ΔG‡ for decarboxylation in derivatives ranges 20–25 kcal/mol .

Advanced: How does graph set analysis elucidate hydrogen-bonding patterns in crystalline forms?

Answer:
Graph set notation (e.g., R₂²(8) ) classifies hydrogen-bonded rings and chains:

Primary motifs : Identify donor-acceptor pairs (e.g., N–H⋯O=C) using Etter’s rules .

Dimensionality : Distinguish 1D chains vs. 2D sheets via Mercury software.

Thermal motion : Refine anisotropic displacement parameters to distinguish static vs. dynamic disorder .

Basic: What spectroscopic techniques confirm the compound’s identity and purity?

Answer:

  • ¹H/¹³C NMR : Assign signals using DEPT-135 (e.g., ester carbonyl at ~170 ppm, aromatic protons at δ 7.1–8.7) .
  • IR spectroscopy : Detect C=O stretches (1731 cm⁻¹ for ester, 1701 cm⁻¹ for lactam) .
  • HRMS : Validate molecular ion [M+Na]⁺ with <2 ppm error (e.g., m/z 407.0793 observed vs. 407.0789 calculated) .

Advanced: How are isotopic labeling or kinetic studies used to resolve contradictions in proposed reaction mechanisms?

Answer:

  • ¹⁸O labeling : Track oxygen migration in decarboxylation (e.g., confirm CO₂ loss vs. ester hydrolysis) .
  • Kinetic isotope effects (KIE) : Compare kH/kD for C–H bond cleavage steps.
  • In situ monitoring : Use variable-temperature NMR to detect intermediates (e.g., quinone methides) .

Advanced: What role does the methyl ester group play in solid-state packing?

Answer:
The ester group directs supramolecular assembly via:

  • Dipole interactions : Esters form antiparallel dimers with centroid distances ~3.8 Å.
  • Steric effects : Methyl groups restrict rotational freedom, favoring herringbone packing .
    Data :
Interaction TypeDistance (Å)Angle (°)Reference
C–H⋯O2.45–2.60145–160
C–H⋯π3.52158

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood due to potential HCl release during synthesis .
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.